molecular formula C12H9ClOS B8552936 2-Chloro-m-tolyl 2-thienyl ketone

2-Chloro-m-tolyl 2-thienyl ketone

Cat. No.: B8552936
M. Wt: 236.72 g/mol
InChI Key: YSSFXGZUJAZYQG-UHFFFAOYSA-N
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Description

2-Chloro-m-tolyl 2-thienyl ketone is a diaryl ketone featuring a 2-chloro-3-methylphenyl (m-tolyl) group and a 2-thienyl group connected via a carbonyl bridge. Structurally, the compound combines aromatic and heteroaromatic moieties, with the chlorine atom at the ortho position of the phenyl ring and a methyl group at the meta position. While direct references to this compound are absent in the provided evidence, analogous synthesis methods and applications can be inferred. For instance, Friedel-Crafts acylations or Grignard reactions (as described in ) are plausible synthetic routes, given their use in preparing structurally related aryl-thienyl ketones. Applications may include pharmaceutical intermediates or precursors for bioactive molecules, similar to 2-chlorophenyl cyclopentyl ketone ().

Properties

Molecular Formula

C12H9ClOS

Molecular Weight

236.72 g/mol

IUPAC Name

(2-chloro-3-methylphenyl)-thiophen-2-ylmethanone

InChI

InChI=1S/C12H9ClOS/c1-8-4-2-5-9(11(8)13)12(14)10-6-3-7-15-10/h2-7H,1H3

InChI Key

YSSFXGZUJAZYQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CS2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Aryl-Thienyl and Related Ketones

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Key Applications/Activities
2-Chloro-m-tolyl 2-thienyl ketone C₁₂H₉ClOS 236.52* 2-chloro-3-methylphenyl, 2-thienyl Friedel-Crafts (hypothesized) Pharmaceutical intermediate (inferred)
2-Chlorophenyl cyclopentyl ketone C₁₂H₁₃ClO 208.68 2-chlorophenyl, cyclopentyl Friedel-Crafts Pharmaceutical intermediate
2-Acetylthiophene C₆H₆OS 126.17 Thienyl, methyl Acetylation of thiophene Reagent for organic synthesis
2-Amino-5-nitrophenyl 2-chlorophenyl ketone C₁₃H₉ClN₂O₃ 292.68* 2-chlorophenyl, 2-amino-5-nitrophenyl Crystallographic synthesis Structural studies
Bisalkylated thienyl ketone (IV, Table I) Not specified Not specified Bis(2-thienyl) alkyl Grignard reaction Amine precursor

Notes:

  • *Calculated values where direct data was unavailable.
  • The synthesis of thienyl-containing ketones often requires tailored conditions. For example, 2-thienylacetyl chloride failed in Friedel-Crafts reactions unless bisalkylated (), highlighting challenges in introducing thienyl groups.

Electronic and Reactivity Trends

  • Electron-Withdrawing Effects : Chlorine in 2-chloro-m-tolyl enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Leuckart reactions to form amines, as in ).
  • Steric Effects : The meta-methyl group in 2-chloro-m-tolyl may introduce steric hindrance, affecting reaction kinetics compared to unsubstituted chlorophenyl ketones.

Key Research Findings and Contradictions

  • Synthesis Challenges : reports failed Friedel-Crafts reactions with 2-thienylacetyl chloride, attributing this to side reactions unless bisalkylation is employed. This contrasts with the successful synthesis of phenyl-substituted ketones, underscoring the need for tailored methodologies.
  • Activity Variations : Substituting phenyl with thienyl groups can unpredictably modulate biological activity. For example, some thienyl analogs () show enhanced antibacterial effects, while others retain baseline activity.

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